1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline

Catalog No.
S909549
CAS No.
1224640-13-4
M.F
C11H14N2
M. Wt
174.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline

CAS Number

1224640-13-4

Product Name

1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline

IUPAC Name

4-cyclopropyl-2,3-dihydro-1H-quinoxaline

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C11H14N2/c1-2-4-11-10(3-1)12-7-8-13(11)9-5-6-9/h1-4,9,12H,5-8H2

InChI Key

JVYGMSUBNDAILS-UHFFFAOYSA-N

SMILES

C1CC1N2CCNC3=CC=CC=C32

Canonical SMILES

C1CC1N2CCNC3=CC=CC=C32

The exact mass of the compound 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline (CAS 1224640-13-4) is a specialized bicyclic nitrogen heterocycle predominantly procured as a privileged building block for the synthesis of G protein-coupled bile acid receptor 1 (GPBAR1/TGR5) agonists[1]. Featuring a conformationally restricting N-cyclopropyl group on a tetrahydroquinoxaline core, this compound provides a precise steric and electronic profile that is highly optimized for binding within GPCR active sites [2]. In procurement and medicinal chemistry workflows, it is utilized as a critical secondary amine nucleophile, enabling the direct, single-step installation of the lipophilic headgroup required for potent, gut-restricted metabolic disease therapeutics without the need for low-yielding late-stage N-alkylation steps [3].

Substituting 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline with simpler analogs, such as 1-methyl-1,2,3,4-tetrahydroquinoxaline or unsubstituted 1,2,3,4-tetrahydroquinoxaline, fundamentally compromises downstream product efficacy [1]. The N-cyclopropyl moiety is not merely a generic lipophilic placeholder; it imposes strict spatial constraints that dictate the orientation of the bicyclic core within target receptor pockets [2]. Empirical data demonstrates that replacing the cyclopropyl group with smaller (methyl) or slightly bulkier (cyclobutyl) alkyl chains leads to a drastic 5- to 6-fold reduction or complete loss of target receptor agonism [REFS-1, REFS-3]. Furthermore, attempting to synthesize the N-cyclopropyl motif via late-stage alkylation of an unsubstituted tetrahydroquinoxaline precursor is synthetically inefficient, making the pre-functionalized 1-cyclopropyl building block indispensable for scalable, reproducible drug discovery workflows.

Criticality of the N-Cyclopropyl Group for TGR5 Receptor Agonism

In the optimization of dual-target TGR5/SSTR5 agonists, the N-cyclopropyl-tetrahydroquinoxaline headgroup was identified as essential for maintaining nanomolar potency. When the cyclopropyl group of the lead compound was replaced with a methyl group (utilizing 1-methyl-1,2,3,4-tetrahydroquinoxaline as the precursor), the resulting analog exhibited a 5- to 6-fold reduction in hTGR5 agonist activity [1]. Similar activity drops were observed when substituting with ethyl or cyclobutyl groups[1].

Evidence DimensionhTGR5 Agonistic Activity (EC50)
Target Compound Data2.84 nM (incorporating 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline)
Comparator Or Baseline~14-17 nM (incorporating 1-methyl, 1-ethyl, or 1-cyclobutyl analogs)
Quantified Difference5- to 6-fold reduction in potency upon substitution of the cyclopropyl group
ConditionsIn vitro cAMP accumulation assay using HEK293 cells expressing human TGR5

Procurement of the exact N-cyclopropyl building block is mandatory to achieve the nanomolar potency thresholds required for viable TGR5 agonist development.

Structural Privilege in Gut-Restricted Thiazolidine Scaffolds

During the development of gut-restricted thiazolidine-based TGR5 agonists, the 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline A-ring was identified as a highly privileged structural motif. Substitution of the N-cyclopropyl group for an N-methyl group resulted in a complete loss of TGR5 activity in this specific scaffold [1]. Furthermore, replacing the entire tetrahydroquinoxaline core with 1,2,3,4-tetrahydroquinoline retained only partial activity, confirming that both the dual-nitrogen core and the specific N-cyclopropyl substituent are required for optimal receptor engagement [1].

Evidence DimensionReceptor Activation / Agonism
Target Compound DataPotent TGR5 activity retained
Comparator Or BaselineComplete loss of activity (N-methyl analog) or reduced activity (tetrahydroquinoline analog)
Quantified DifferenceBinary loss of function (active vs. inactive) when the cyclopropyl group is replaced by methyl
ConditionsStructure-activity relationship (SAR) profiling of thiazolidine-based TGR5 agonists

Buyers developing gut-restricted metabolic therapies cannot substitute this compound with N-methyl analogs without risking total loss of downstream therapeutic efficacy.

Crystallographic Binding Optimization via Hydrophobic Interactions

Molecular docking and binding studies utilizing the TGR5 active site (PDB ID 7CFM) reveal the specific structural role of the 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline moiety. The side chain engages in critical pi-pi interactions with the Phe96 residue, while the cyclopropyl group provides a precise hydrophobic feature that interacts optimally with surrounding residues Pro92 and Phe161 [1]. These highly specific spatial interactions explain the enhanced hTGR5 agonistic activity of derivatives built from this compound compared to less sterically tuned analogs [1].

Evidence DimensionActive Site Binding Interactions
Target Compound DataOptimal pi-pi (Phe96) and hydrophobic (Pro92, Phe161) engagement
Comparator Or BaselineSuboptimal pocket filling and reduced interaction strength (inferred for smaller/larger alkyl substituents)
Quantified DifferencePrecise steric fit enabling enhanced agonistic activity (EC50 down to 1.4 nM for optimized derivatives)
ConditionsMolecular docking against the TGR5 active site (PDB ID 7CFM)

This structural data validates the procurement of the N-cyclopropyl variant as a rational, structure-based necessity rather than an empirical preference.

Precursor Suitability for Direct Amide Coupling

In the synthesis of complex TGR5 agonists, 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline serves as a highly efficient secondary amine nucleophile. It undergoes direct coupling with N-Boc-protected cyclic amino acids or acyl chlorides to form stable amide linkages in high yields [1]. Attempting to build this motif by first coupling an unsubstituted 1,2,3,4-tetrahydroquinoxaline and subsequently performing late-stage N-alkylation with a cyclopropyl halide is synthetically prohibitive due to poor reactivity of cyclopropyl halides and steric hindrance at the N1 position [2].

Evidence DimensionSynthetic Route Efficiency
Target Compound DataDirect, single-step amide coupling utilizing the pre-installed cyclopropyl group
Comparator Or BaselineMulti-step sequence requiring late-stage N-cyclopropylation of an unsubstituted core
Quantified DifferenceElimination of a low-yielding late-stage alkylation step, significantly improving overall synthetic yield and reproducibility
ConditionsReductive amination and nucleophilic substitution workflows in medicinal chemistry

Procuring the pre-functionalized 1-cyclopropyl building block streamlines manufacturing routes and avoids the severe yield penalties associated with late-stage cyclopropylation.

Synthesis of Non-Systemic/Gut-Restricted TGR5 Agonists

Used as the primary amine nucleophile to install the lipophilic headgroup in gut-restricted therapeutics targeting type 2 diabetes and obesity, where it guarantees the nanomolar potency lost by N-methyl analogs[1].

Development of Dual-Target Metabolic Modulators

Procured as a privileged scaffold for designing dual TGR5 agonists / SSTR5 antagonists, leveraging its precise steric bulk to maintain high TGR5 activation while allowing independent tuning of the SSTR5 antagonist domain [2].

Structure-Activity Relationship (SAR) Benchmark Material

Utilized as the gold-standard N-alkylated bicyclic building block in medicinal chemistry campaigns to establish baseline pi-pi and hydrophobic interaction metrics within GPCR active sites [3].

XLogP3

2.4

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline

Dates

Last modified: 08-16-2023

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